
4-Chloro-6-methyl-2-(methylthio)pyrimidine
Overview
Description
4-Chloro-6-methyl-2-(methylthio)pyrimidine (CAS 17119-73-2) is a substituted pyrimidine derivative with a chlorine atom at position 4, a methyl group at position 6, and a methylthio (-SMe) group at position 2 (Figure 1). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its reactivity is governed by the electron-withdrawing chlorine and methylthio groups, which activate the pyrimidine ring for nucleophilic substitution and oxidation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-6-methyl-2-(methylthio)pyrimidine can be synthesized through several methods. One common route involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature for 2 hours, yielding 4-chloro-6-ethoxy-2-(methylthio)pyrimidine . Another method involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with methylamine under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide in ethanol, methylamine under reflux.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Major Products Formed
Scientific Research Applications
Agricultural Chemistry
4-Chloro-6-methyl-2-(methylthio)pyrimidine serves as a key intermediate in the synthesis of herbicides. Its role in enhancing crop protection against weeds is crucial for sustainable agriculture. The compound aids in developing crop protection agents that minimize ecological impact while effectively combating pests .
Case Study: Herbicide Development
- Researchers have synthesized various herbicides using this compound as a building block. These herbicides demonstrate improved efficacy against resistant weed species while maintaining lower toxicity levels to non-target organisms.
Pharmaceutical Development
This compound plays a significant role in the development of anti-cancer drugs. It targets specific pathways involved in cancer cell proliferation, offering potential for more effective treatments .
Case Study: Anti-Cancer Drug Synthesis
- A study demonstrated that derivatives of this compound exhibited inhibitory effects on cancer cell lines. The compound’s ability to modulate signaling pathways was linked to reduced tumor growth in preclinical models.
Biochemical Research
In biochemical research, this compound is utilized to study enzyme inhibition and metabolic pathways. It aids researchers in understanding the mechanisms underlying various metabolic disorders .
Data Table: Enzyme Inhibition Studies
Material Science
This compound is involved in creating specialized polymers and coatings that enhance durability and resistance to environmental factors. This application is critical for various industrial uses .
Case Study: Polymer Development
- Researchers have developed coatings using this compound that exhibit superior resistance to UV degradation and chemical exposure, making them suitable for outdoor applications.
Diagnostic Reagents
The compound is utilized in formulating diagnostic tests for detecting specific diseases, thereby improving healthcare outcomes through timely diagnosis .
Data Table: Diagnostic Applications
Mechanism of Action
The mechanism of action of 4-chloro-6-methyl-2-(methylthio)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylthio groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target molecules, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific application and the structure of the target molecule .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural Analogs and Substituent Effects
Key structural analogs include:
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (CAS N/A): Ethoxy group at position 2.
4,6-Dichloro-2-(methylthio)pyrimidine (CAS 6299-25-8): Chlorine at positions 4 and 3.
4-Chloro-2-(methylthio)pyrimidine (CAS 49844-90-8): No substituent at position 4.
4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine (CAS N/A): Methylthio oxidized to sulfone (-SO₂Me).
Reactivity in Substitution Reactions
- Chlorination at C5 : The ethoxy group in 4-chloro-6-ethoxy-2-(methylthio)pyrimidine enhances electron density at C5, enabling successful chlorination with NCS or PCl5. In contrast, the methyl group in the target compound deactivates the ring, rendering C5 chlorination ineffective under similar conditions .
- Nucleophilic Displacement : The methyl group at position 6 in the target compound reduces steric hindrance compared to bulkier substituents (e.g., ethoxy), favoring substitutions at C4. For example, oxidation of the methylthio group to sulfone proceeds efficiently with MCPBA .
Oxidation of Methylthio Group
The methylthio (-SMe) group in the target compound is oxidized to sulfone (-SO₂Me) using meta-chloroperoxybenzoic acid (MCPBA), a reaction shared with analogs like 4,6-dichloro-2-(methylthio)pyrimidine. However, the methyl group at position 6 stabilizes the intermediate, enabling higher yields (91%) compared to ethoxy analogs .
Biological Activity
4-Chloro-6-methyl-2-(methylthio)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound's unique structure, characterized by the presence of a chloro group, a methyl group, and a methylthio substituent, allows it to interact with various biological targets, making it a candidate for further research in drug development.
The molecular formula of this compound is , with a molecular weight of approximately 174.65 g/mol. Its multi-functionalized structure contributes to its reactivity in chemical reactions, including nucleophilic substitutions and cyclization reactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, which can disrupt normal enzymatic functions. This mechanism is similar to that observed in other pyrimidine derivatives that have shown potential as kinase inhibitors and antiviral agents .
- Kinase Inhibition : Studies indicate that compounds structurally similar to this compound exhibit significant inhibitory activity against various kinases, including MPS1 (Monopolar Spindle 1), which is a target in cancer therapy .
Biological Assays and Findings
Research has demonstrated that this compound and its derivatives exhibit various biological activities:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, although more research is needed to establish efficacy and safety profiles.
- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, structural modifications have led to enhanced selectivity and stability against metabolic degradation in human liver microsomes, making it a promising candidate for cancer treatment .
- Binding Affinity Studies : Interaction studies have indicated that this compound may bind effectively with enzymes involved in nucleic acid metabolism, which could elucidate its mechanism of action in therapeutic contexts.
Data Tables
Here are some summarized findings from research studies on the biological activity of related compounds:
Compound Name | Biological Activity | IC50 (nM) | Target |
---|---|---|---|
This compound | Kinase Inhibition | TBD | MPS1 |
Ethyl this compound-5-carboxylate | Antimicrobial | TBD | FMS Tyrosine Kinase |
Pyrido[3,4-d]pyrimidines | Anticancer | <500 | Various Cancer Cell Lines |
Case Studies
Several case studies highlight the therapeutic potential of pyrimidine derivatives:
- MPS1 Inhibitors : A study focusing on the optimization of pyrido[3,4-d]pyrimidines demonstrated that introducing methyl groups significantly improved the stability and selectivity against MPS1 compared to other kinases such as CDK2. This finding underscores the importance of structural modifications for enhancing biological activity .
- FMS Tyrosine Kinase Inhibition : Research on related compounds has shown promising results in inhibiting FMS tyrosine kinase enzymes, which are implicated in certain cancers. The synthesized derivatives exhibited notable inhibitory activity, warranting further investigation into their therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-6-methyl-2-(methylthio)pyrimidine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions using precursors like 4,6-dihydroxy-2-methylpyrimidine. Chlorination with POCl₃ or PCl₅ under reflux (80–120°C) introduces the chloro group, while methylthiolation employs methanethiol or methylthioacetamide in basic conditions (e.g., NaH/DMF) . Yield optimization requires strict control of stoichiometry, temperature, and inert atmospheres to avoid side reactions like over-chlorination or oxidation of the thioether group .
Q. What safety protocols are critical during handling and storage of this compound?
- Guidelines : Use PPE (nitrile gloves, goggles, lab coats) to prevent skin/eye contact. Conduct reactions in fume hoods or gloveboxes due to potential release of HCl or toxic vapors. Store in airtight containers at 2–8°C, away from oxidizing agents. Waste must be neutralized with 5% NaOH before disposal via certified hazardous waste services .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Analytical Workflow :
NMR : ¹H NMR (DMSO-d₆) shows peaks for methyl (δ 2.5–2.7 ppm), methylthio (δ 2.3–2.4 ppm), and pyrimidine protons (δ 8.1–8.3 ppm).
HRMS : Confirm molecular ion [M+H]⁺ at m/z 189.0324 (C₆H₈ClN₂S).
XRD : Single-crystal X-ray diffraction resolves bond angles and substituent positions .
Advanced Research Questions
Q. How does the methylthio group influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The methylthio (-SMe) group acts as a directing group in palladium-catalyzed Suzuki-Miyaura couplings, enabling regioselective arylation at the C4 position. However, competing ligand displacement (e.g., SMe → Pd) can reduce catalytic efficiency. Using Buchwald-Hartwig conditions (Pd(OAc)₂/XPhos) at 100°C in toluene minimizes side reactions .
Q. What strategies resolve contradictory bioactivity data in kinase inhibition assays involving this compound?
- Troubleshooting : Discrepancies arise from assay conditions (e.g., ATP concentration, pH). Use orthogonal assays:
- Fluorescence polarization to measure IC₅₀ in vitro.
- Cellular thermal shift assays (CETSA) confirm target engagement in live cells.
- Compare results with structurally analogous controls (e.g., 4-chloro-6-phenyl derivatives) to isolate substituent effects .
Q. How can computational methods predict the compound’s metabolic stability for drug development?
- In Silico Approach :
DFT calculations (B3LYP/6-311+G(d,p)) model electronic properties and nucleophilic attack sites.
Molecular docking (AutoDock Vina) simulates binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict oxidation pathways.
MD simulations assess solvent accessibility of the methylthio group, a key determinant of hepatic clearance .
Q. Data Contradiction Analysis
Q. Why do solubility values vary across studies, and how can this be standardized?
- Root Cause : Discrepancies stem from solvent polarity (e.g., DMSO vs. aqueous buffers) and measurement techniques (UV-Vis vs. HPLC). Standardize protocols:
- Use phosphate-buffered saline (PBS, pH 7.4) for physiological relevance.
- Apply the shake-flask method with saturation confirmed via LC-MS .
Q. Experimental Design Considerations
Q. What controls are essential in evaluating the compound’s cytotoxicity in cancer cell lines?
- Best Practices :
- Positive controls : Staurosporine (apoptosis inducer).
- Negative controls : DMSO vehicle and scrambled analogs.
- Endpoint assays : Combine MTT (viability) with Annexin V/PI staining (apoptosis/necrosis differentiation) .
Q. Advanced Synthesis Challenges
Q. How can regioselectivity be achieved in electrophilic substitution reactions of this pyrimidine?
- Optimization :
- Use Lewis acids (e.g., AlCl₃) to direct electrophiles to the C5 position, leveraging the electron-withdrawing chloro group’s meta-directing effect.
- Substituent steric effects (methyl vs. methylthio) further modulate reactivity .
Properties
IUPAC Name |
4-chloro-6-methyl-2-methylsulfanylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMBOXQFPLQVLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286934 | |
Record name | 4-Chloro-6-methyl-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17119-73-2 | |
Record name | 17119-73-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48354 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-6-methyl-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-6-methyl-2-(methylthio)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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